molecular formula C13H13N5O3S B11065280 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11065280
M. Wt: 319.34 g/mol
InChI Key: VGUYVAAQEGTIDN-UHFFFAOYSA-N
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Description

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of Benzimidazole and Oxadiazole Rings: The final step involves coupling the benzimidazole and oxadiazole rings through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound can be used in pharmacological studies to understand its interactions with biological targets and its effects on cellular pathways.

    Material Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the presence of both benzimidazole and oxadiazole rings in its structure. This dual-ring system may confer unique biological and chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H13N5O3S

Molecular Weight

319.34 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C13H13N5O3S/c1-7-12(18-21-17-7)16-11(19)6-22-13-14-9-4-3-8(20-2)5-10(9)15-13/h3-5H,6H2,1-2H3,(H,14,15)(H,16,18,19)

InChI Key

VGUYVAAQEGTIDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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